2-Iodobenzene-1-sulfonamide

概要

説明

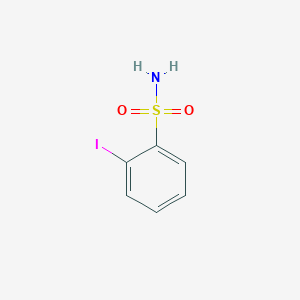

2-Iodobenzene-1-sulfonamide is a halogenated sulfonamide characterized by an iodine substituent at the ortho position of the benzene ring and a sulfonamide functional group (-SO₂NH₂) at the para position. This compound has garnered attention in medicinal chemistry due to its role as an intermediate in synthesizing thiazine-related heterocycles, which are critical for developing bioactive molecules . Its structural features, particularly the iodine atom, contribute to halogen bonding interactions that enhance binding affinity in biological systems. Notably, derivatives of this compound have demonstrated inhibitory activity against multidrug-resistant MCF-7/ADR cancer cells, positioning it as a promising candidate in oncology research .

準備方法

Synthetic Routes and Reaction Conditions: 2-Iodobenzene-1-sulfonamide can be synthesized through several methods. One common approach involves the iodination of benzenesulfonamide. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions .

化学反応の分析

Types of Reactions: 2-Iodobenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzenesulfonamides can be formed.

Oxidation Products: Sulfonic acids or sulfonyl chlorides are typical oxidation products.

Coupling Products: Biaryl compounds or other complex aromatic structures are common products of coupling reactions.

科学的研究の応用

Medicinal Chemistry Applications

2-Iodobenzene-1-sulfonamide and its derivatives have been investigated for their potential therapeutic effects. Sulfonamides, in general, are known for their antibacterial properties and are used as active pharmaceutical ingredients in various drugs.

Key Findings:

- Antiviral Activity : Recent studies have highlighted the potential of sulfonamide compounds, including this compound, as inhibitors of SARS-CoV-2. In silico studies indicated that certain sulfonamide derivatives could form hydrogen bonds with critical residues in viral proteins, suggesting a mechanism for antiviral activity against COVID-19 .

- Neuroprotective Effects : Compounds derived from this compound have been screened for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. One derivative showed promising results in AChE inhibition and antioxidant activity, indicating potential use in neuroprotective therapies .

Synthetic Chemistry Applications

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various functionalizations that can lead to the development of new chemical entities.

Synthetic Utilities:

- Precursor to Other Sulfonamides : this compound can be alkylated or acylated to produce more complex sulfonamide derivatives. These derivatives are often used as intermediates in the synthesis of pharmaceuticals .

- Reactions with Hypervalent Iodine Reagents : The compound can be used in reactions involving hypervalent iodine reagents to generate sulfonimidates or other sulfur-containing compounds under mild conditions .

Material Science Applications

In addition to its applications in medicinal and synthetic chemistry, this compound has potential uses in material science.

Material Properties:

- Redox Properties : The redox characteristics of sulfonamides make them suitable for applications in materials designed for electronic or photonic devices .

- Polymer Chemistry : Research indicates that sulfonamide groups can enhance the thermal stability and mechanical properties of polymers, making them useful additives in polymer formulations .

Data Tables

Case Studies

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study evaluated the docking scores of various sulfonamides against the main protease of SARS-CoV-2, revealing that certain derivatives of this compound exhibited significant binding affinity, suggesting potential as therapeutic agents against COVID-19 .

Case Study 2: Neuroprotective Properties

In vitro assays demonstrated that a derivative of this compound effectively inhibited AChE activity and displayed antioxidant properties, indicating its potential role in treating neurodegenerative disorders such as Alzheimer’s disease .

作用機序

The mechanism of action of 2-iodobenzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The iodine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

類似化合物との比較

Structural and Functional Group Analysis

The iodine substituent and sulfonamide group in 2-iodobenzene-1-sulfonamide differentiate it from structurally related compounds. Below is a comparative analysis:

Table 1: Structural Features of this compound and Analogs

- Iodine vs. Chlorine: The iodine atom in this compound provides stronger halogen bonding compared to chlorine in analogs like 2-chloro-4-(2-iodobenzenesulfonamido)benzoic acid.

- Sulfonamide vs. Sulfonate: Unlike sulfonate esters (e.g., Isopropanolamine Dodecylbenzenesulfonate), the sulfonamide group enables hydrogen bonding and direct participation in enzyme inhibition, making it more pharmacologically versatile .

Research Findings and Implications

- Halogenation Effects : The iodine atom in this compound enhances both steric and electronic properties, improving target selectivity compared to chlorine-containing analogs .

- Surfactant vs. Therapeutic Use: While sulfonates like Isopropanolamine Dodecylbenzenesulfonate excel as surfactants, sulfonamides are preferred in drug design due to their hydrogen-bonding capacity and metabolic stability .

- Heterocyclic Derivatives : Thiazin-2-ones derived from this compound show promise in overcoming antibiotic resistance, highlighting the compound’s versatility .

生物活性

2-Iodobenzene-1-sulfonamide (CAS Number: 53730-99-7) is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of both the iodine atom and the sulfonamide group contributes to its unique reactivity and biological properties. The sulfonamide moiety is known for its role as an antibacterial agent, primarily through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Antibacterial Activity : Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthase. This mechanism disrupts folate synthesis, which is essential for bacterial growth and replication. The introduction of iodine may enhance the compound's binding affinity to the active site of the enzyme, potentially increasing its efficacy against resistant bacterial strains.

Antitumor Activity : Recent studies have indicated that sulfonamides can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell viability under hypoxic conditions, suggesting a potential application in oncology .

Case Studies

-

Inhibition of Carbonic Anhydrase Isoforms :

A study evaluated novel saccharide-modified sulfonamides as inhibitors of human carbonic anhydrase isoforms CA IX and XII. Although not directly involving this compound, the findings highlight the potential of sulfonamides in targeting specific enzymes relevant to cancer progression . -

Cytotoxicity Against Tumor Cell Lines :

In vitro studies demonstrated that certain sulfonamide derivatives significantly reduced the viability of MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells under hypoxic conditions. This suggests that modifications to the sulfonamide structure can enhance therapeutic activity against tumor cells .

Biological Activity Comparison

| Compound | Target Enzyme | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | Dihydropteroate Synthase | TBD | Antibacterial |

| Saccharide-modified Sulfonamide | Carbonic Anhydrase IX | 20 | Antitumor |

| 5-Bromo-2-iodobenzene-1-sulfonamide | Dihydropteroate Synthase | TBD | Antibacterial |

Note: TBD indicates that specific IC50 values for this compound are not yet determined in available literature.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Iodobenzene-1-sulfonamide in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves sulfonylation of 2-iodoaniline using sulfonic acid derivatives, followed by purification via recrystallization or column chromatography. Key steps include:

- Sulfonylation Reaction : React 2-iodoaniline with chlorosulfonic acid in anhydrous conditions (e.g., dry dichloromethane) under nitrogen atmosphere to form the sulfonyl chloride intermediate.

- Ammonolysis : Treat the intermediate with aqueous ammonia to yield the sulfonamide product.

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate the compound. Confirm purity via melting point analysis and HPLC (as in sulfonamide mixture separations, see ).

- Characterization : Provide -NMR, -NMR, and IR spectra. For NMR, prioritize peaks corresponding to the sulfonamide (-SONH) and iodine substituent (e.g., deshielded aromatic protons). Document all steps rigorously to ensure reproducibility, per guidelines for experimental documentation ().

Key Considerations :

- Monitor reaction temperature to avoid decomposition of the iodobenzene moiety.

- Use inert conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer: Effective characterization requires a multi-technique approach:

- -NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~5–6 ppm, broad singlet). Compare with 2-iodoaniline precursors to confirm sulfonylation ().

- IR Spectroscopy : Confirm -SO-NH via symmetric/asymmetric S=O stretches (~1350 cm and ~1150 cm) and N-H stretches (~3300 cm).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic pattern (iodine has a distinct / ratio).

- X-ray Crystallography : If single crystals are obtained, analyze the crystal structure to confirm regiochemistry and hydrogen-bonding networks ().

Data Interpretation Tips :

- Cross-reference spectral data with structurally similar sulfonamides (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide; ).

- Report solvent and instrument parameters to enable replication ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions in yields or spectral data often arise from variations in reaction conditions or characterization protocols. To address discrepancies:

- Reaction Optimization : Systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) using a Design of Experiments (DoE) approach. For example, higher temperatures may degrade iodine substituents, reducing yields ( ).

- Analytical Cross-Validation : Compare NMR data across multiple solvents (e.g., DMSO-d vs. CDCl) to assess solvent-induced shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.

- Reproducibility Checks : Share samples with independent labs for parallel characterization. Discrepancies in melting points or HPLC retention times may indicate impurities ().

- Computational Validation : Perform DFT calculations to predict NMR chemical shifts or IR bands, then compare with experimental data ( ).

Case Study :

A 20% yield discrepancy between two studies could stem from incomplete sulfonylation. Repeating the reaction with in-situ monitoring (TLC or FTIR) can identify intermediate stagnation points ().

Q. What computational modeling approaches are suitable for studying the electronic properties or reactivity of this compound?

Methodological Answer: Computational methods provide insights into electronic structure and reaction pathways:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level (with LANL2DZ basis set for iodine). Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to assess stability under varying conditions.

- Docking Studies : If the compound has biological targets (e.g., enzymes), perform docking simulations to evaluate binding affinities ().

Validation Steps :

- Compare computed IR spectra with experimental data to validate models.

- Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions involving the sulfonamide group ( ).

Q. How can researchers design experiments to investigate the stability of this compound under different storage or reaction conditions?

Methodological Answer: Stability studies should assess thermal, photolytic, and hydrolytic degradation:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.

- Forced Degradation : Expose the compound to UV light (254 nm), acidic/basic conditions, or elevated temperatures (40–80°C). Monitor degradation via HPLC at timed intervals ().

- Kinetic Studies : Fit degradation data to zero/first-order models to calculate half-lives. Use Arrhenius plots to extrapolate shelf-life at room temperature ().

Documentation :

- Report degradation products using LC-MS and propose mechanistic pathways (e.g., hydrolysis of sulfonamide to sulfonic acid).

- Adhere to ICH guidelines for stability testing where applicable ().

特性

IUPAC Name |

2-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHHRSIUFVAEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385002 | |

| Record name | 2-iodobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53730-99-7 | |

| Record name | 2-iodobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。